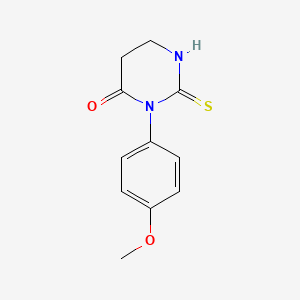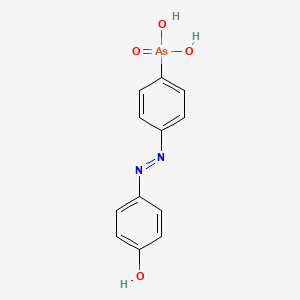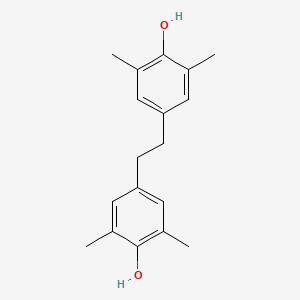
4,4'-Ethane-1,2-diylbis(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) is an organic compound with a molecular structure that includes two phenol groups connected by an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol).
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound
Applications De Recherche Scientifique
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 4,4’-Dihydroxybiphenyl
Uniqueness
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) is unique due to its ethane bridge connecting the phenol groups, which imparts distinct chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
6476-26-2 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19)5-6-16-9-13(3)18(20)14(4)10-16/h7-10,19-20H,5-6H2,1-4H3 |
Clé InChI |
BBABTMGRQYSJIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CCC2=CC(=C(C(=C2)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


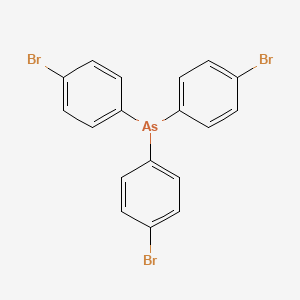
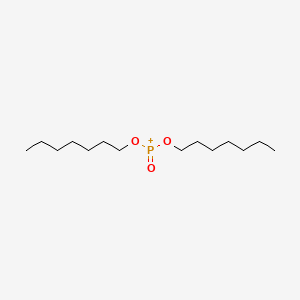
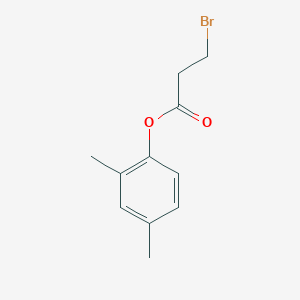
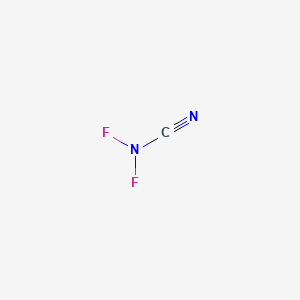



![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
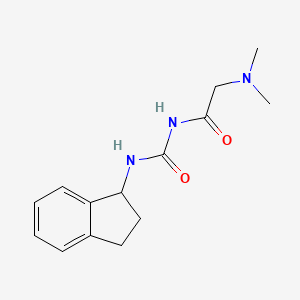

![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
